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Compound of Interest

Compound Name: Vanillin acetate

Cat. No.: B042379 Get Quote

Introduction

Vanillin acetate (4-formyl-2-methoxyphenyl acetate) is a chemically modified form of vanillin, a

primary component of vanilla bean extract. The addition of an acetate group alters its physical

and chemical properties, making its characterization by spectroscopic methods essential for

researchers in fields such as flavor chemistry, drug development, and materials science. This

technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for vanillin acetate, complete with detailed

experimental protocols and a logical workflow for its analysis.

Chemical Structure
IUPAC Name: (4-formyl-2-methoxyphenyl) acetate Molecular Formula: C₁₀H₁₀O₄ Molecular

Weight: 194.18 g/mol CAS Number: 881-68-5

Spectroscopic Data
The following tables summarize the key spectroscopic data for vanillin acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Vanillin Acetate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.92 s 1H Aldehyde (-CHO)

7.51 dd, J=8.0, 1.8 Hz 1H Ar-H

7.46 d, J=1.8 Hz 1H Ar-H

7.18 d, J=8.0 Hz 1H Ar-H

3.87 s 3H Methoxy (-OCH₃)

2.32 s 3H Acetyl (-COCH₃)

Solvent: CDCl₃. Data is a representative compilation from multiple sources.

Table 2: ¹³C NMR Spectroscopic Data for Vanillin Acetate

Chemical Shift (δ) ppm Assignment

191.1 Aldehyde Carbonyl (C=O)

168.5 Ester Carbonyl (C=O)

152.0 Ar-C

144.5 Ar-C

134.4 Ar-C

124.7 Ar-CH

122.9 Ar-CH

112.9 Ar-CH

56.1 Methoxy (-OCH₃)

20.6 Acetyl (-CH₃)

Solvent: CDCl₃. Data is a representative compilation from multiple sources.
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Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for Vanillin Acetate

Wavenumber (cm⁻¹) Intensity Assignment

~3080 Weak Aromatic C-H Stretch

~2980 Weak Aliphatic C-H Stretch

~1765 Strong Ester C=O Stretch

~1695 Strong Aldehyde C=O Stretch

~1600, ~1505 Medium Aromatic C=C Stretch

~1200 Strong C-O Stretch (Ester)

~1125 Strong C-O Stretch (Ether)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Vanillin Acetate (Electron Ionization)

m/z Relative Intensity (%) Assignment

194 Moderate [M]⁺ (Molecular Ion)

152 High [M - CH₂CO]⁺

124 Moderate [M - CH₂CO - CO]⁺

43 High [CH₃CO]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for vanillin
acetate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of vanillin acetate in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: Approximately 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Temperature: 298 K.

Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier

transform, phase correction, and baseline correction. Reference the spectra to the TMS
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signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of vanillin acetate with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several

minutes to form a transparent or translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of vanillin acetate into the mass

spectrometer, typically via a direct insertion probe for solid samples or after separation by

gas chromatography (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Data Acquisition (EI Mode):
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Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: Scan from m/z 40 to 300.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions. The fragmentation pattern provides valuable information for

structural elucidation.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of vanillin acetate.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of vanillin
acetate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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